(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate
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Overview
Description
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a benzyl group, an amino group, and a benzyloxy group attached to a butanoate backbone, with an oxalate counterion. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, amino acids, and oxalic acid.
Protection and Activation: The amino group is protected using a suitable protecting group, and the hydroxyl group of benzyl alcohol is activated.
Coupling Reaction: The activated benzyl alcohol is coupled with the protected amino acid under basic conditions to form the desired product.
Deprotection and Purification: The protecting group is removed, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated purification systems to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction
Properties
IUPAC Name |
benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVXHHGVJCFKI-SQQLFYIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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